1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group at position 3 and a 4-bromobenzenesulfonyl group at position 1. The 1,2,4-oxadiazole moiety is known for its metabolic stability and role in enhancing binding affinity to biological targets . While explicit biological data for this compound is absent in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and fluorophenyl groups play critical roles .
Properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3O3S/c20-15-6-8-17(9-7-15)28(25,26)24-10-2-4-14(12-24)19-22-18(23-27-19)13-3-1-5-16(21)11-13/h1,3,5-9,11,14H,2,4,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGZVASOXGOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 4-bromophenylsulfonyl group, and the attachment of the 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Bromophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the 3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The bromine atom in the 4-bromophenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting variations in substituents and molecular properties:
Physicochemical Properties
- Lipophilicity : The bromine and fluorine substituents in the target compound increase its logP value compared to the dimethoxybenzoyl analog in , which has higher solubility due to polar methoxy groups.
- Thermal Stability : Crystallographic data from on related oxadiazole-piperidine hybrids indicates stable conformations, with bond lengths and angles consistent with robust heterocyclic frameworks.
Biological Activity
1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and interactions with biological targets. The synthesis methods and structure-activity relationships will also be discussed.
Chemical Structure
The compound's structure features a piperidine ring, which is known for its diverse pharmacological activities. The presence of the oxadiazole moiety and the bromobenzenesulfonyl group contributes to its unique properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives containing the piperidine and oxadiazole moieties exhibit varying degrees of antibacterial activity. For instance, compounds similar to 1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine were evaluated against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
| Pseudomonas aeruginosa | Weak |
The compound showed particularly strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been investigated. Notably, it has shown strong inhibitory effects on:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission.
- Urease : An enzyme involved in the hydrolysis of urea.
The IC50 values for various derivatives in these assays have been reported as follows:
| Compound ID | IC50 (µM) for AChE | IC50 (µM) for Urease |
|---|---|---|
| 7l | 2.14±0.003 | 0.63±0.001 |
| 7m | 2.17±0.006 | 1.13±0.003 |
| 7n | 6.28±0.003 | 2.39±0.005 |
These values suggest that compounds derived from the piperidine and oxadiazole framework could serve as promising leads for developing new therapeutic agents targeting these enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
- Piperidine Ring : Known for its role in various pharmacological activities including anesthetic effects and glucose regulation.
- Oxadiazole Moiety : Contributes to antibacterial and antifungal properties.
- Bromobenzenesulfonyl Group : Enhances solubility and binding affinity to biological targets.
Case Studies
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of compounds with similar structures were synthesized and evaluated for their biological activities . The researchers found that modifications in the substituents on the piperidine ring significantly influenced both antibacterial and enzyme inhibitory activities.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required) and detects trace impurities .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while ethanol/water mixtures improve oxadiazole cyclization .
- Catalytic Systems : Palladium on carbon (Pd/C) or LiH may accelerate coupling steps, but their use requires rigorous exclusion of moisture .
- Temperature Control : Oxadiazole formation is exothermic; maintaining 60–80°C prevents decomposition .
- By-Product Mitigation : Thin-layer chromatography (TLC) monitors reaction progress, allowing timely termination to avoid side reactions .
What strategies are used to study the structure-activity relationship (SAR) of this compound?
Q. Advanced
- Substituent Variation : Modifying the 3-fluorophenyl group (e.g., replacing F with Cl or CF₃) alters electronic properties and binding affinity. Similarly, substituting the bromine on the sulfonyl group impacts steric bulk .
- Biological Assays : Testing against enzyme targets (e.g., kinases) or receptors quantifies activity changes. IC₅₀ values are correlated with structural modifications .
- Computational Docking : Molecular dynamics simulations predict interactions with binding pockets, guiding rational design .
How can contradictions in reported catalytic systems for similar compounds be resolved?
Q. Advanced
- Comparative Studies : Replicate reactions using Pd/C (from ) vs. LiH () under identical conditions. Monitor yields and by-products via HPLC .
- Mechanistic Analysis : Density functional theory (DFT) calculations identify transition states to explain catalyst selectivity .
- Literature Meta-Analysis : Review solvent effects (e.g., DMF vs. THF) and substrate electronic profiles to reconcile discrepancies .
What computational methods predict the compound’s stability and interactions with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid environments .
- ADME Prediction : Tools like SwissADME estimate solubility, metabolic stability, and blood-brain barrier penetration based on logP and topological polar surface area .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., G-protein-coupled receptors), highlighting key hydrogen bonds or π-π stacking .
How is the compound’s stability under varying pH and temperature conditions evaluated?
Q. Advanced
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Compare initial and final purity to establish shelf-life .
- Spectroscopic Tracking : UV-Vis and IR spectroscopy detect changes in functional groups (e.g., sulfonyl or oxadiazole) during degradation .
What methods are used to evaluate the compound’s biological activity in vitro?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence- or absorbance-based kits .
- Cell Viability Assays : MTT or resazurin assays quantify cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) determine binding affinity (Kd) for receptors like serotonin transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
